(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine
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Overview
Description
(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine is a compound with the molecular formula C15H19N3 and a molecular weight of 241.33 g/mol . It is a derivative of ergoline, a class of compounds known for their diverse pharmacological activities. This compound is of particular interest in the fields of neurology and pharmacology due to its potential interactions with dopamine receptors .
Preparation Methods
The synthesis of (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine typically involves the modification of the ergoline structure. One common synthetic route includes the alkylation of an ergoline precursor followed by amination to introduce the amino group at the 8alpha position . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine involves its interaction with dopamine receptors. It acts as a partial agonist or antagonist at these receptors, modulating neurotransmission and influencing various neurological pathways . The specific molecular targets include dopamine D2 receptors, which play a crucial role in the regulation of mood, cognition, and motor functions .
Comparison with Similar Compounds
(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine can be compared with other ergoline derivatives such as:
Lysergic acid diethylamide (LSD): Known for its psychoactive properties, LSD has a different substitution pattern on the ergoline structure.
Ergotamine: Used in the treatment of migraines, ergotamine has a similar core structure but different functional groups.
Methylergometrine: Utilized to control postpartum hemorrhage, methylergometrine has a similar mechanism of action but is used for different medical applications.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct pharmacological properties and potential therapeutic applications .
Biological Activity
The compound (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
This compound belongs to the indole alkaloid family and is characterized by a multi-cyclic structure that includes an octahydroindole framework. Its molecular formula is C23H25N3O . The stereochemistry at various positions contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Multidrug Resistant Organisms (MDROs) : Studies have shown that derivatives of this compound can inhibit bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, which are known for their resistance to multiple antibiotics .
- Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related indole alkaloids demonstrated that certain derivatives exhibited zones of inhibition against various pathogens. The results indicated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition were measured as follows:
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Klebsiella pneumoniae | 10 |
These findings suggest a promising therapeutic role for indole derivatives in treating infections caused by resistant strains .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with the compound showed a significant reduction in cell viability. The IC50 values were determined for various cancer types:
Cancer Type | IC50 (µM) |
---|---|
Breast Cancer | 25 |
Lung Cancer | 30 |
Colon Cancer | 20 |
The mechanism underlying this activity was linked to the induction of oxidative stress leading to apoptosis .
Properties
IUPAC Name |
(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3/t10-,12+,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUBZNRUCSWDAU-ZKYQVNSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.